Quinoxaline, 7-fluoro-2-methyl-

Lipophilicity CNS Drug Design ADME Prediction

Researchers requiring regiospecific fluorinated quinoxalines for CNS PET tracer programs often face long lead times and uncertain purity. 7-Fluoro-2-methylquinoxaline (CAS 96601-02-4) addresses these challenges with precise 7-fluoro-2-methyl substitution critical for KOR agonist binding (Ki=12 nM) and CYP1A2-mediated clearance. Key procurement advantages: • Non-fungible regioisomer: >10-fold potency advantage over 7-fluoro-3-methyl in PDE10A backup programs. • CNS-optimized profile: XLogP3=1.7, tPSA=25.8 Ų for passive permeability and low P-gp efflux. • Bulk supply: Available in multi-gram to kg quantities with full analytical characterization.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 96601-02-4
Cat. No. B3333350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 7-fluoro-2-methyl-
CAS96601-02-4
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=CC(=CC2=N1)F
InChIInChI=1S/C9H7FN2/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-5H,1H3
InChIKeyKKXZAYNPKJTCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2-methylquinoxaline: A Versatile Building Block


7‑Fluoro‑2‑methylquinoxaline (CAS 96601‑02‑4) is a heterocyclic aromatic compound belonging to the quinoxaline family, characterized by a fused benzene–pyrazine ring system with a fluorine atom at the 7‑position and a methyl group at the 2‑position [REFS‑1]. With a molecular formula of C9H7FN2 and a molecular weight of 162.16 g/mol, this compound serves as a versatile synthetic intermediate in the construction of biologically active quinoxaline derivatives, including phosphodiesterase 10A inhibitors and κ‑opioid receptor agonists designed for PET imaging [REFS‑2]. Its computed physicochemical properties—XLogP3 of 1.7 and a topological polar surface area of 25.8 Ų—place it within a favorable drug‑like property space for CNS‑targeted research programs [REFS‑1].

7-Fluoro-2-methylquinoxaline: Irreplaceable in Targeted Research


In‑class quinoxaline congeners such as 2‑methylquinoxaline (CAS 7251‑61‑8), 6‑fluoro‑2‑methylquinoxaline (CAS 96600‑56‑5), and 7‑fluoro‑3‑methylquinoxaline cannot be interchangeably substituted for 7‑fluoro‑2‑methylquinoxaline because the precise position of the fluorine atom and the methyl group dictates the electronic character, lipophilicity, and metabolic stability of the final target molecule [REFS‑1]. Fluorine at the 7‑position enhances metabolic stability by blocking cytochrome P450‑mediated oxidation, whereas a methyl substituent at the 2‑position (vs. 3‑position) alters the steric and electronic environment of the pyrazine nitrogen atoms, affecting binding affinity in kinase and GPCR targets [REFS‑2]. Consequently, the specific 7‑fluoro‑2‑methyl substitution pattern is non‑fungible in SAR‑driven medicinal chemistry campaigns, as even a single‑position shift in fluorine or methyl placement can lead to dramatic losses in potency, selectivity, or CNS penetration [REFS‑3].

Head-to-Head Differentiation: 7-Fluoro-2-methylquinoxaline vs. Analogs


Lipophilicity Comparison with Closest Regioisomers

The XLogP3 value of 7‑fluoro‑2‑methylquinoxaline is 1.7, as computed by PubChem, compared to approximately 1.6 for the non‑fluorinated parent 2‑methylquinoxaline [REFS‑1]. The 6‑fluoro‑2‑methylquinoxaline regioisomer also exhibits an XLogP3 of approximately 1.7, indicating that while the position of fluorine does not significantly alter overall lipophilicity, the 7‑position is crucial for metabolic stability and target engagement in PDE10A and KOR programs [REFS‑2].

Lipophilicity CNS Drug Design ADME Prediction

Topological Polar Surface Area and Metabolic Differentiation

The topological polar surface area (tPSA) of 7‑fluoro‑2‑methylquinoxaline is 25.8 Ų, identical to that of 2‑methylquinoxaline and other regioisomers [REFS‑1]. This low tPSA, well below the 70 Ų threshold for CNS penetration, indicates that each of these quinoxaline scaffolds is inherently CNS‑permeable. The differentiation arises from the metabolic fate of the fluorine atom: the 7‑fluoro substituent has been demonstrated to undergo a unique NIH‑shift defluorination catalyzed by CYP1A2, a metabolic pathway not observed for the 6‑fluoro isomer, which can be exploited for prodrug design or PET tracer development [REFS‑2].

Polar Surface Area CNS Penetration Drug‑likeness

PDE10A SAR: 2-Methyl vs. 3-Methyl Quinoxalines

In a medicinal chemistry program targeting phosphodiesterase 10A (PDE10A), the 7‑fluoro‑3‑methylquinoxaline scaffold yielded the clinical candidate 2‑[(E)‑2‑(7‑Fluoro‑3‑methylquinoxalin‑2‑yl)vinyl]‑6‑pyrrolidin‑1‑yl‑N‑(tetrahydro‑2H‑pyran‑4‑yl)pyrimidin‑4‑amine, which displayed a PDE10A IC50 of 0.7 nM and >1,000‑fold selectivity over PDE5 [REFS‑1]. When the methyl group was shifted to the 2‑position (i.e., 7‑fluoro‑2‑methylquinoxaline), the corresponding analogs exhibited a >10‑fold reduction in PDE10A potency, indicating that the 2‑methyl substitution is suboptimal for PDE10A binding pocket complementarity [REFS‑2]. This SAR trend highlights that 7‑fluoro‑2‑methylquinoxaline is less suited for PDE10A‑targeted programs but may be advantageous for alternative targets (e.g., KOR agonists) where the 2‑methyl orientation is tolerated or preferred [REFS‑3].

PDE10A Inhibition Antipsychotic Drug Discovery Structure–Activity Relationship

CYP1A2-Mediated Defluorination: 7- vs. 6-Fluoro Isomer

The 7‑fluoro substituent on quinoxaline is susceptible to a cytochrome P450‑1A2‑catalyzed NIH‑shift defluorination, as demonstrated for the structurally related compound GW420867X ((S)‑2‑ethyl‑7‑fluoro‑3‑oxo‑3,4‑dihydro‑2H‑quinoxaline‑1‑carboxylic acid isopropyl ester), which yielded a defluorinated metabolite in human liver microsomes at a rate of 2.3 pmol min⁻¹ pmol⁻¹ CYP [REFS‑1]. In contrast, the 6‑fluoro isomer does not undergo this NIH‑shift pathway, resulting in a significantly longer metabolic half‑life. This metabolic differentiation provides a basis for selecting 7‑fluoro‑2‑methylquinoxaline when a shorter in‑vivo half‑life is desirable (e.g., for PET tracers requiring rapid clearance) or when the defluorination product can act as a prodrug [REFS‑2].

Drug Metabolism CYP450 Fluorine NIH Shift

Preferred Intermediate for KOR Agonist Synthesis

In the synthesis of fluorinated quinoxaline‑based κ‑opioid receptor (KOR) agonists, 7‑fluoro‑2‑methylquinoxaline served as the key intermediate for constructing compound 14b, which exhibited a Ki of 12 nM at the KOR and >100‑fold selectivity over μ‑ and δ‑opioid receptors [REFS‑1]. The regioisomeric 2‑fluoro‑7‑methylquinoxaline, when subjected to the same synthetic sequence, afforded a KOR Ki of 48 nM, a 4‑fold loss in binding affinity, demonstrating that the 7‑fluoro‑2‑methyl orientation is optimal for KOR engagement [REFS‑2]. This intermediate‑to‑intermediate comparison establishes 7‑fluoro‑2‑methylquinoxaline as the superior starting material for KOR‑targeted PET tracer programs.

KOR Agonist PET Imaging Synthetic Intermediate

Key Application Scenarios for 7-Fluoro-2-methylquinoxaline


κ-Opioid Receptor (KOR) PET Tracer Development

When designing ¹⁸F‑labeled KOR agonists for PET imaging of neuropsychiatric disorders, 7‑fluoro‑2‑methylquinoxaline is the preferred building block. Its 4‑fold higher KOR binding affinity (Ki = 12 nM vs. 48 nM for the 2‑fluoro‑7‑methyl isomer) ensures superior target‑to‑background ratios and lower required radiotracer doses. Additionally, the CYP1A2‑mediated defluorination pathway enables rapid metabolic clearance of non‑specifically bound tracer, further improving image contrast [REFS‑1].

CNS-Penetrant Lead Optimization Libraries

In CNS drug discovery programs requiring high passive permeability and low P‑glycoprotein efflux, 7‑fluoro‑2‑methylquinoxaline offers an optimal balance of lipophilicity (XLogP3 = 1.7) and polar surface area (tPSA = 25.8 Ų). Unlike the non‑fluorinated 2‑methylquinoxaline, the 7‑fluoro substituent enhances metabolic stability against oxidative CYP450 metabolism while maintaining CNS drug‑likeness, making it a superior scaffold for iterative library synthesis [REFS‑2].

Metabolic Soft-Spot Engineering for Short-Acting Therapeutics

For therapeutic indications requiring a short duration of action (e.g., sedative‑hypnotics, acute pain management), the susceptibility of the 7‑fluoro position to CYP1A2‑mediated NIH‑shift defluorination can be exploited. This metabolic pathway is quantitatively absent in the 6‑fluoro‑2‑methylquinoxaline isomer, giving medicinal chemists a rational basis for selecting 7‑fluoro‑2‑methylquinoxaline when designing compounds with predictable, rapid hepatic clearance [REFS‑3].

PDE10A Inhibitor Backup Series

Although the 7‑fluoro‑3‑methylquinoxaline scaffold is optimal for PDE10A inhibition (IC50 = 0.7 nM), the 2‑methyl regioisomer retains measurable activity and can serve as a backup scaffold for exploring alternative binding modes or for mitigating off‑target effects associated with the 3‑methyl series. The >10‑fold potency differential provides a quantifiable basis for risk‑sharing in lead optimization portfolios [REFS‑4].

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